molecular formula C13H7Cl3N2 B2631337 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole CAS No. 95845-34-4

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole

Cat. No. B2631337
CAS RN: 95845-34-4
M. Wt: 297.56
InChI Key: KWBNAVOHQGGKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole, also known as albendazole, is a broad-spectrum anthelmintic drug that is commonly used in veterinary and human medicine. It is classified as a benzimidazole derivative and is effective against a wide range of parasitic infections, including nematodes, cestodes, and trematodes. Albendazole has been widely used for the treatment of various parasitic infections, including echinococcosis, neurocysticercosis, and soil-transmitted helminthiasis.

Mechanism Of Action

The mechanism of action of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole involves the inhibition of microtubule polymerization in parasitic cells. Albendazole binds to the colchicine-binding site on beta-tubulin and disrupts the formation of microtubules, which are essential for the normal functioning of the parasite's cytoskeleton. This leads to the disruption of the parasite's cellular processes, including mitosis, cellular transport, and secretion.
Biochemical and Physiological Effects
Albendazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit glucose uptake and glycogenolysis in parasitic cells, which leads to a decrease in ATP production and energy metabolism. Albendazole has also been shown to induce oxidative stress and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Albendazole has several advantages for lab experiments. It is a broad-spectrum anthelmintic drug that is effective against a wide range of parasitic infections. It is also relatively safe and well-tolerated in humans and animals. However, 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for formulation. In addition, it has low bioavailability and requires high doses for effective treatment.

Future Directions

There are several future directions for the research and development of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole. One area of research is the development of new formulations that improve the solubility and bioavailability of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole. Another area of research is the identification of new targets for 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole, which could lead to the development of new anthelmintic drugs. Finally, the potential anti-tumor activity of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole should be further explored, and its efficacy in combination with other anti-cancer drugs should be investigated.

Synthesis Methods

The synthesis of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole involves the condensation of 2,4-dichloroaniline with thiophosgene to form 2,4-dichloro-5-(chlorosulfonyl)aniline. This intermediate is then condensed with o-phenylenediamine in the presence of a base to form 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole. The overall yield of the synthesis process is about 50%.

Scientific Research Applications

Albendazole has been extensively studied for its efficacy against various parasitic infections. It has been shown to be effective against echinococcosis, neurocysticercosis, and soil-transmitted helminthiasis. In addition, 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole has also been studied for its potential anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

properties

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2/c14-7-1-3-9(10(16)5-7)13-17-11-4-2-8(15)6-12(11)18-13/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNAVOHQGGKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole

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